molecular formula C17H23ClN2OS B2618741 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2320179-24-4

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2618741
CAS No.: 2320179-24-4
M. Wt: 338.89
InChI Key: IEVNNLHBTBZULV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the diazepane ring: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

    Introduction of the thiolan group: This step might involve the reaction of the diazepane intermediate with a thiol compound.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Nucleophiles like amines or thiols could be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Modulation of ion channels: Affecting the function of ion channels, altering cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane used as an anxiolytic and anticonvulsant.

    Clonazepam: Another diazepane with applications in the treatment of epilepsy and panic disorders.

    Thiopental: A thiol-containing compound used as an anesthetic.

Uniqueness

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to its specific combination of a chlorophenyl group, a thiolan ring, and a diazepane structure

Biological Activity

The compound 2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic molecule that belongs to the diazepane class. Its unique structure, which incorporates a chlorophenyl group and a thiolan moiety, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H26ClN2OSC_{18}H_{26}ClN_2OS. The structural features include:

  • A chlorophenyl group that may influence its interaction with biological targets.
  • A thiolan ring which can provide unique chemical properties.
  • A diazepane structure that is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

  • Antimicrobial Effects : Compounds in this class have shown potential as antimicrobial agents, targeting various pathogens effectively .
  • CNS Activity : Diazepane derivatives are often explored for their sedative and anxiolytic properties, suggesting that this compound may also impact the central nervous system .

The precise mechanism of action for this compound remains to be fully elucidated. However, the following pathways are hypothesized based on related compounds:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., GABA receptors), influencing neuronal excitability.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to their biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related diazepane derivatives:

  • Antimicrobial Studies : Research has demonstrated that certain diazepane derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli .
  • CNS Activity Evaluation : In animal models, compounds with similar diazepane structures were tested for anxiolytic effects. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

Data Tables

Biological ActivityCompoundReference
Antimicrobial2-chlorophenyl derivatives
CNS ActivityDiazepane derivatives

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c18-16-5-2-1-4-14(16)12-17(21)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,15H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNNLHBTBZULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=CC=C2Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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